2-Bromothiazole-4-carbothioamide
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Overview
Description
2-Bromothiazole-4-carbothioamide is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromothiazole-4-carbothioamide typically involves the bromination of thiazole derivatives. One common method includes the reaction of 2-aminothiazole with bromine under acidic conditions . Another approach involves the palladium-catalyzed cross-coupling reaction between 2,4-dibromothiazole and an organometallic compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Bromothiazole-4-carbothioamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced, leading to different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include organolithium compounds and Grignard reagents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Major Products Formed:
Substitution Reactions: Products include various substituted thiazole derivatives.
Oxidation Reactions: Products include oxidized thiazole derivatives.
Scientific Research Applications
2-Bromothiazole-4-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Bromothiazole-4-carbothioamide involves its interaction with various molecular targets. For instance, it can inhibit specific enzymes or interfere with DNA replication in microbial cells . The exact pathways and targets depend on the specific biological activity being investigated.
Comparison with Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
2-Bromothiazole: Shares similar structural features but lacks the carbothioamide group.
Uniqueness: 2-Bromothiazole-4-carbothioamide is unique due to the presence of both bromine and carbothioamide groups, which confer distinct chemical reactivity and biological activity compared to other thiazole derivatives .
Properties
Molecular Formula |
C4H3BrN2S2 |
---|---|
Molecular Weight |
223.1 g/mol |
IUPAC Name |
2-bromo-1,3-thiazole-4-carbothioamide |
InChI |
InChI=1S/C4H3BrN2S2/c5-4-7-2(1-9-4)3(6)8/h1H,(H2,6,8) |
InChI Key |
MWOLMGQYDWUUKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)Br)C(=S)N |
Origin of Product |
United States |
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